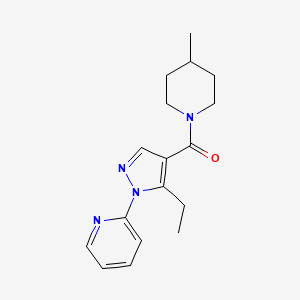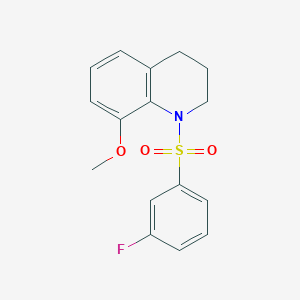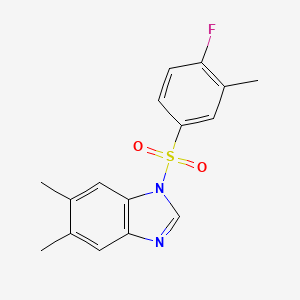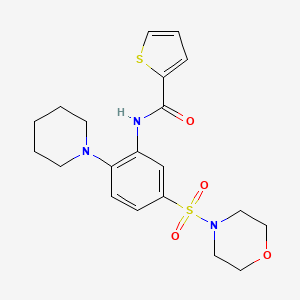
2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- is a compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly known as Bis(2-tert-butylamino-1-(2'-biphenylyloxy)ethane) magnesium or simply BATE-Mg. BATE-Mg is a chiral ligand that has been used in asymmetric catalysis, which is a process that involves the use of chiral catalysts to selectively produce enantiomerically pure compounds.
作用機序
The mechanism of action of BATE-Mg is not fully understood. However, it is believed that BATE-Mg acts as a chiral ligand that interacts with the substrate and the metal catalyst to selectively produce enantiomerically pure compounds. The tert-butyl groups on the amine protect the amine from unwanted reactions, and the biphenyl group provides the chirality needed for the selective production of enantiomers.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of BATE-Mg. However, it is known that BATE-Mg is not a drug and is not intended for human consumption. BATE-Mg is used solely for research purposes and has no known side effects.
実験室実験の利点と制限
BATE-Mg has several advantages for lab experiments. It is a chiral ligand that can selectively produce enantiomerically pure compounds, which is essential for the production of drugs and other compounds that require high purity. BATE-Mg is also stable under a wide range of reaction conditions, which makes it a versatile ligand for various reactions.
However, there are also limitations to the use of BATE-Mg in lab experiments. The synthesis of BATE-Mg is a complex process that requires expertise in organic chemistry. The high cost of BATE-Mg also limits its use in large-scale reactions.
将来の方向性
There are several future directions for the study of BATE-Mg. One direction is the development of new and more efficient synthesis methods for BATE-Mg. Another direction is the study of the mechanism of action of BATE-Mg to gain a better understanding of how it interacts with the substrate and the metal catalyst. Additionally, BATE-Mg can be used as a chiral ligand in other reactions to produce enantiomerically pure compounds. The study of BATE-Mg and its potential applications in asymmetric catalysis is an active area of research that has the potential to lead to the development of new drugs and other compounds.
合成法
BATE-Mg can be synthesized using a multi-step process. The first step involves the synthesis of 2-biphenylyl ethanol, which is then converted to 2-biphenylyl ethylamine. The amine is then protected with tert-butyl groups, and the resulting compound is reacted with magnesium to form BATE-Mg. The synthesis of BATE-Mg is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BATE-Mg has been extensively studied in the scientific community due to its potential applications in asymmetric catalysis. Asymmetric catalysis is a process that involves the use of chiral catalysts to selectively produce enantiomerically pure compounds. BATE-Mg has been used as a chiral ligand in various reactions, including the hydrogenation of ketones, the addition of organozinc reagents to aldehydes, and the allylation of aldehydes. These reactions have been shown to produce high yields of enantiomerically pure compounds.
特性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPVKNFKBKJCE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)

![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)

![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)


![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)

![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
